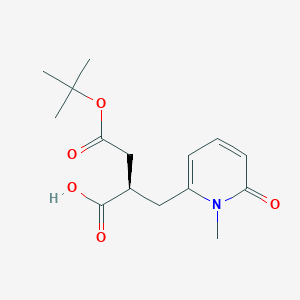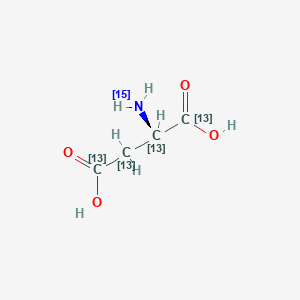
(2R)-2-(15N)azanyl(1,2,3,4-13C4)butanedioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-(15N)azanyl(1,2,3,4-13C4)butanedioic acid is a compound with a unique isotopic labeling pattern. This compound is a derivative of butanedioic acid, also known as succinic acid, where specific carbon and nitrogen atoms are replaced with their isotopes, namely carbon-13 and nitrogen-15. This isotopic labeling is often used in scientific research to trace the metabolic pathways and interactions of the compound within biological systems.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(15N)azanyl(1,2,3,4-13C4)butanedioic acid typically involves the incorporation of isotopically labeled precursors. One common method is the use of isotopically labeled ammonia (15N) and isotopically labeled carbon sources (13C). The synthesis can be carried out through a series of chemical reactions, including amination and carboxylation, under controlled conditions to ensure the incorporation of the isotopes at the desired positions.
Industrial Production Methods
Industrial production of isotopically labeled compounds like this compound is often carried out in specialized facilities equipped to handle isotopic materials. The process involves the use of high-purity isotopic precursors and advanced synthesis techniques to achieve the desired labeling efficiency and purity. The production is typically done in batch processes, with rigorous quality control measures to ensure the consistency and reliability of the labeled compound.
Analyse Chemischer Reaktionen
Types of Reactions
(2R)-2-(15N)azanyl(1,2,3,4-13C4)butanedioic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as butanediol derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce butanediol derivatives. Substitution reactions can lead to a variety of substituted butanedioic acid derivatives.
Wissenschaftliche Forschungsanwendungen
(2R)-2-(15N)azanyl(1,2,3,4-13C4)butanedioic acid has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studying reaction mechanisms and pathways.
Biology: Employed in metabolic studies to trace the incorporation and transformation of the compound in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of drugs.
Industry: Applied in the development of new materials and chemical processes, particularly those involving isotopic labeling.
Wirkmechanismus
The mechanism of action of (2R)-2-(15N)azanyl(1,2,3,4-13C4)butanedioic acid involves its interaction with specific molecular targets and pathways. The isotopic labeling allows researchers to track the compound’s movement and transformation within biological systems. The compound can participate in various biochemical reactions, including those involving amino acids and metabolic intermediates, providing insights into metabolic pathways and enzyme activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2R)-2-aminobutanedioic acid: A non-labeled version of the compound.
(2R)-2-(15N)azanylbutanedioic acid: Labeled with nitrogen-15 but not carbon-13.
(2R)-2-aminobutanedioic acid-13C4: Labeled with carbon-13 but not nitrogen-15.
Uniqueness
The uniqueness of (2R)-2-(15N)azanyl(1,2,3,4-13C4)butanedioic acid lies in its dual isotopic labeling, which provides a more comprehensive tracing capability in scientific studies. This dual labeling allows for simultaneous tracking of both nitrogen and carbon atoms, offering a more detailed understanding of the compound’s behavior and interactions in various systems.
Eigenschaften
Molekularformel |
C4H7NO4 |
|---|---|
Molekulargewicht |
138.07 g/mol |
IUPAC-Name |
(2R)-2-(15N)azanyl(1,2,3,4-13C4)butanedioic acid |
InChI |
InChI=1S/C4H7NO4/c5-2(4(8)9)1-3(6)7/h2H,1,5H2,(H,6,7)(H,8,9)/t2-/m1/s1/i1+1,2+1,3+1,4+1,5+1 |
InChI-Schlüssel |
CKLJMWTZIZZHCS-TWDPQRAKSA-N |
Isomerische SMILES |
[13CH2]([13C@H]([13C](=O)O)[15NH2])[13C](=O)O |
Kanonische SMILES |
C(C(C(=O)O)N)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




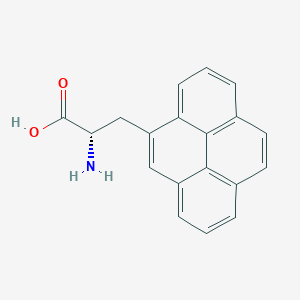
![N-[(1R)-1-(Hydroxymethyl)-2-phenylethyl]urea](/img/structure/B15218980.png)
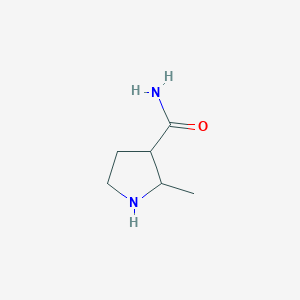
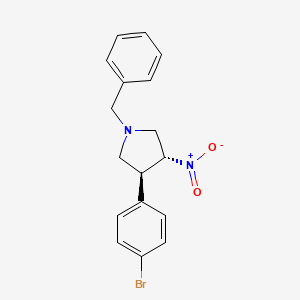



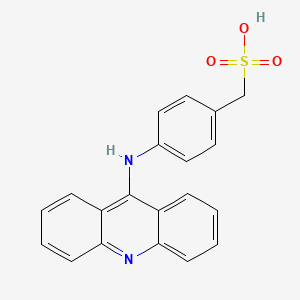
![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(pyrrolidin-1-ylmethyl)pyrimidine-2,4-dione](/img/structure/B15219009.png)
![Benzyl (8-azaspiro[4.5]decan-1-yl)carbamate](/img/structure/B15219017.png)

